

An In-depth Technical Guide to 4,8,12,16-Tetramethylheptadecan-4-oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,8,12,16-Tetramethylheptadecan-4-oxide

Cat. No.: B14160265

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8,12,16-Tetramethylheptadecan-4-oxide is a complex, long-chain fatty acid lactone. As a naturally occurring compound, it has been identified in various plant species, suggesting potential biological activities that are of interest to the scientific and drug development communities. This technical guide provides a comprehensive overview of the known chemical properties, experimental protocols for its isolation and analysis, and a discussion of its potential, yet currently unelucidated, biological significance.

Chemical Properties

The chemical and physical properties of **4,8,12,16-Tetramethylheptadecan-4-oxide** are summarized in the table below. The data is compiled from various chemical databases and computational models.

Property	Value	Source
Molecular Formula	C ₂₁ H ₄₀ O ₂	[1] [2] [3]
Molecular Weight	324.54 g/mol	[1] [2] [3]
IUPAC Name	5-methyl-5-(4,8,12-trimethyltridecyl)oxolan-2-one	[4]
CAS Number	96168-15-9	[2] [4]
Melting Point (estimated)	411.02 K (137.87 °C)	
Boiling Point (estimated)	788.85 K (515.7 °C)	
Water Solubility (log ₁₀ ws, estimated)	-6.76	
XLogP3-AA (estimated)	7.9	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	12	[1]
Topological Polar Surface Area	26.3 Å ²	[1]
Kovats Retention Index (non-polar column)	2364.2	[4]

Experimental Protocols

Detailed methodologies for the isolation, purification, and characterization of **4,8,12,16-Tetramethylheptadecan-4-olide** are crucial for its further study. The following protocols are based on published literature for its isolation and general analytical techniques applicable to long-chain lactones.

Isolation and Purification from *Deinbollia pinnata*

This protocol is adapted from the work of Rufai et al. (2019), who successfully isolated the compound from the leaves of *Deinbollia pinnata*.

1. Extraction:

- Sample Preparation: Air-dried leaves of *Deinbollia pinnata* are pulverized into a fine powder.
- Ultrasonic-Assisted Extraction: A known quantity of the powdered leaves is subjected to ultrasonic-assisted extraction with a suitable solvent system (e.g., a mixture of ethanol and water). Optimal conditions reported include a temperature of 45°C for 35 minutes.
- Solvent Removal: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation and Purification:

- Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) to separate compounds based on their polarity.
- Column Chromatography: The fractions are then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to further separate the components.
- Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the target compound.
- Final Purification: Fractions containing **4,8,12,16-Tetramethylheptadecan-4-olide** are combined and may require further purification by preparative TLC or recrystallization to obtain the pure compound.

Structural Elucidation and Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: A dilute solution of the purified compound in a volatile organic solvent (e.g., hexane or dichloromethane) is prepared.
- GC Conditions: A capillary column suitable for the analysis of long-chain, non-polar compounds (e.g., HP-5MS) is used. The oven temperature is programmed with an initial hold

at a lower temperature, followed by a gradual ramp to a higher temperature to ensure separation.

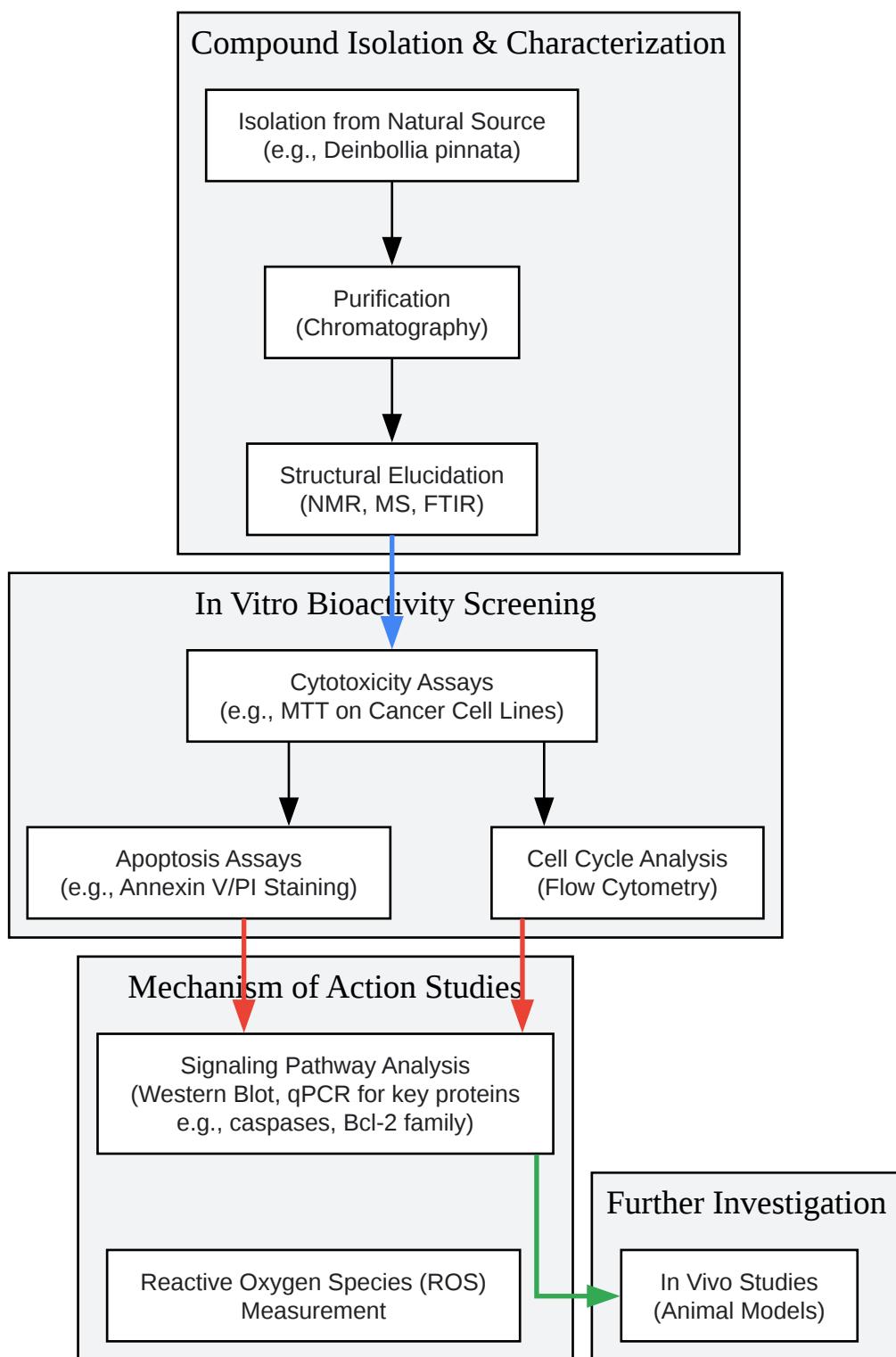
- **MS Conditions:** The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum of the eluting compound is recorded and compared with spectral libraries for identification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).
- **Data Acquisition:** ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to fully assign the structure.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- **Data Acquisition:** The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The presence of a characteristic carbonyl (C=O) stretching vibration for the lactone ring is a key diagnostic feature.


Biological Activity and Signaling Pathways

Currently, there is a notable lack of published research specifically investigating the biological activity and associated signaling pathways of pure **4,8,12,16-Tetramethylheptadecan-4-oxide**. Some studies have identified this compound as a constituent of plant extracts that exhibit cytotoxic activity against cancer cell lines.^[1] For instance, an ethanolic extract of *Strobilanthes ciliatus*, which was found to contain **4,8,12,16-Tetramethylheptadecan-4-oxide**, showed anti-proliferative effects on HT-29 colon cancer cells.^[1] However, the activity of the extract cannot be solely attributed to this single compound, and its mechanism of action remains unknown.

The structural similarity of **4,8,12,16-Tetramethylheptadecan-4-oxide** to other long-chain fatty acid derivatives and lactones suggests that it could potentially interact with various cellular processes, including inflammatory pathways and cell proliferation. Further research is imperative to explore these possibilities.

Visualizations

Given the absence of specific data on the signaling pathways affected by **4,8,12,16-Tetramethylheptadecan-4-oxide**, a diagram illustrating a hypothetical experimental workflow for investigating its potential anticancer activity is provided below. This serves as a logical framework for future research in this area.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for investigating the anticancer properties of a natural compound.

Conclusion

4,8,12,16-Tetramethylheptadecan-4-oxide is a structurally defined natural product with established physicochemical properties and a clear protocol for its isolation. However, its biological role remains largely unexplored. The presence of this compound in biologically active plant extracts warrants further investigation into its potential as a therapeutic agent. The experimental framework provided in this guide offers a roadmap for future research to unlock the full potential of this intriguing molecule. Drug development professionals are encouraged to consider this compound as a lead for further screening and mechanistic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4,8,12,16-Tetramethylheptadecan-4-oxide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14160265#4-8-12-16-tetramethylheptadecan-4-oxide-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com